![molecular formula C28H26ClN3O2 B2900569 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one CAS No. 1115318-71-2](/img/structure/B2900569.png)
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one, also known as BZPQ, is a synthetic compound that has been studied for its potential applications in scientific research. BZPQ belongs to the class of quinazolinone derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. In
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound likely interacts with its targets by binding to the active sites of the monoamine transporters, leading to the release of monoamines such as dopamine, serotonin, and norepinephrine . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects.
Biochemical Pathways
The compound likely affects the monoaminergic pathways, specifically the dopaminergic, serotonergic, and noradrenergic pathways. The increase in the concentration of these neurotransmitters can lead to the activation of various downstream signaling pathways, potentially resulting in changes in mood, cognition, and other neurological functions .
Pharmacokinetics
Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , suggesting that this compound may also have similar pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also exhibits high affinity and selectivity for dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. However, this compound has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays. Additionally, this compound has not been extensively studied in human subjects, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. This compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which may translate to potential therapeutic benefits in humans. Additionally, this compound may have potential applications in the treatment of drug addiction, as it has been shown to modulate reward and motivation pathways in the brain. Further studies are needed to explore the potential therapeutic benefits of this compound in humans and to elucidate its mechanism of action in greater detail.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It exhibits affinity for dopamine receptors and has been shown to modulate reward and motivation pathways in the brain. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, particularly in the treatment of psychiatric disorders and drug addiction. Further studies are needed to explore the potential therapeutic benefits of this compound in humans and to elucidate its mechanism of action in greater detail.
Synthesemethoden
The synthesis of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one involves the reaction of 6-chloro-4-phenylquinazoline-2(1H)-one with 2-(4-benzylpiperidin-1-yl)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 264-266°C.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for dopamine receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play important roles in mood regulation and cognition.
Eigenschaften
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-chloro-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c29-23-11-12-25-24(18-23)27(22-9-5-2-6-10-22)30-28(34)32(25)19-26(33)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18,21H,13-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUQIPQHKLZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.